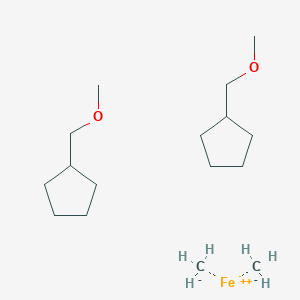
2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H18ClNO5 and a molecular weight of 291.73 g/mol . This compound is characterized by the presence of an amino group, a trimethoxyphenyl group, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride typically involves the reaction of 2,3,4-trimethoxy-6-methylbenzaldehyde with glycine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The trimethoxyphenyl group is known to play a role in its activity by interacting with various proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylbenzoic acid
- 2-Amino-2-(2,3,4-trimethoxyphenyl)acetic acid
- 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid
Uniqueness
2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride is unique due to the presence of the trimethoxy-6-methylphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
CAS No. |
1135916-84-5 |
|---|---|
Molecular Formula |
C12H18ClNO5 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO5.ClH/c1-6-5-7(16-2)10(17-3)11(18-4)8(6)9(13)12(14)15;/h5,9H,13H2,1-4H3,(H,14,15);1H |
InChI Key |
UAZOZMFOGISFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(C(=O)O)N)OC)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)

![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)

![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)



![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)



![4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol](/img/structure/B14131967.png)
